C14H12O3S C14H12O3S
Brand Name: Vulcanchem
CAS No.: 104314-01-4
VCID: VC21357833
InChI: InChI=1S/C14H12O3S/c1-17-11-6-4-10(5-7-11)9-12(14(15)16)13-3-2-8-18-13/h2-9H,1H3,(H,15,16)
SMILES: COC1=CC=C(C=C1)C=C(C2=CC=CS2)C(=O)O
Molecular Formula: C14H12O3S
Molecular Weight: 260.31 g/mol

C14H12O3S

CAS No.: 104314-01-4

Cat. No.: VC21357833

Molecular Formula: C14H12O3S

Molecular Weight: 260.31 g/mol

* For research use only. Not for human or veterinary use.

C14H12O3S - 104314-01-4

Specification

CAS No. 104314-01-4
Molecular Formula C14H12O3S
Molecular Weight 260.31 g/mol
IUPAC Name 3-(4-methoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid
Standard InChI InChI=1S/C14H12O3S/c1-17-11-6-4-10(5-7-11)9-12(14(15)16)13-3-2-8-18-13/h2-9H,1H3,(H,15,16)
Standard InChI Key MEIFYXYZGUQOKP-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C=C(C2=CC=CS2)C(=O)O
Canonical SMILES COC1=CC=C(C=C1)C=C(C2=CC=CS2)C(=O)O

Introduction

Tiaprofenic Acid

Tiaprofenic acid, systematically named 2-(5-benzoylthiophen-2-yl)propanoic acid, represents one of the most studied compounds with the formula C14H12O3S. This compound demonstrates significant pharmaceutical relevance and contains specific structural elements that contribute to its biological activity.

Structural Information

Tiaprofenic acid possesses a unique chemical structure characterized by a thiophene ring connected to both a benzoyl group and a propanoic acid moiety. Its structural details can be represented through various chemical notations:

  • SMILES Notation: CC(C1=CC=C(S1)C(=O)C2=CC=CC=C2)C(=O)O

  • InChI: InChI=1S/C14H12O3S/c1-9(14(16)17)11-7-8-12(18-11)13(15)10-5-3-2-4-6-10/h2-9H,1H3,(H,16,17)

  • InChIKey: GUHPRPJDBZHYCJ-UHFFFAOYSA-N

The compound features a chiral center at the carbon atom bearing the methyl group, though commercial preparations typically contain the racemic mixture rather than isolated enantiomers.

Physical and Analytical Properties

Tiaprofenic acid exhibits specific physico-chemical properties that influence its pharmaceutical behavior and analytical detection. The compound demonstrates distinctive collision cross-section measurements across various ionic forms, which proves valuable for analytical identification:

Adductm/zPredicted CCS (Ų)
[M+H]⁺261.05800157.9
[M+Na]⁺283.03994168.5
[M+NH₄]⁺278.08454165.5
[M+K]⁺299.01388163.4
[M-H]⁻259.04344160.1
[M+Na-2H]⁻281.02539163.5
[M]⁺260.05017160.3
[M]⁻260.05127160.3

These collision cross-section values provide critical reference points for mass spectrometric identification and quantification of tiaprofenic acid in complex matrices including biological fluids and pharmaceutical preparations.

Pharmacological Properties

Tiaprofenic acid belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) with analgesic and antipyretic properties. Its mechanism of action involves inhibition of prostaglandin synthesis, similar to other compounds in this therapeutic category. The presence of the thiophene ring in its structure differentiates it from other common NSAIDs and contributes to its specific pharmacokinetic profile and therapeutic efficacy.

2-(Phenylsulfonyl)acetophenone

Another significant compound with the molecular formula C14H12O3S is 2-(phenylsulfonyl)acetophenone, which demonstrates distinct chemical properties and applications compared to tiaprofenic acid.

Nomenclature and Structural Information

2-(Phenylsulfonyl)acetophenone is known by several synonyms that reflect its structural features:

  • (Phenylsulfonylacetyl)benzene

  • α-(benzenesulfonyl)acetophenone

  • 2-Oxo-2-phenylethylphenyl sulfone

The structure features a phenyl group connected to a carbonyl (ketone) group, which is further connected to a methylene group bearing a phenylsulfonyl substituent. This arrangement creates a chemically reactive molecule with applications in organic synthesis.

Physical and Chemical Properties

2-(Phenylsulfonyl)acetophenone exhibits specific physical characteristics that determine its behavior in various chemical environments:

PropertyValue
Melting point93-95°C
Boiling point373.57°C (estimated)
Density1.2959 (estimated)
Refractive index1.5050 (estimated)
SolubilitySoluble in benzene
Physical appearanceWhite to orange to green powder or crystals

The compound's relatively high melting point reflects the presence of strong intermolecular forces, likely including hydrogen bonding and dipole-dipole interactions influenced by the sulfonyl and carbonyl groups.

Safety AspectClassification/Requirement
GHS SymbolGHS07 (Warning)
Hazard statementsH315-H319 (Skin and eye irritation)
Risk Statements36/37/38 (Irritating to eyes, respiratory system, and skin)
Safety Statements26-37/39-24/25 (Protective equipment requirements)
WGK Germany3 (Severe hazard to waters)

Laboratory personnel working with this compound should implement appropriate engineering controls and personal protective equipment, including chemical-resistant gloves, eye protection, and adequate ventilation systems.

Synthetic Applications of C14H12O3S Compounds

Compounds with the formula C14H12O3S serve as versatile intermediates in organic synthesis, particularly in the preparation of heterocyclic compounds with potential pharmaceutical applications.

Chromone Derivative Synthesis

Research has demonstrated the utility of certain C14H12O3S compounds in the synthesis of photosensitive chromone derivatives. The one-pot reaction utilizing 2-hydroxyacetophenone provides an efficient synthetic route to 3-aroylflavones and related structures. These reactions typically produce compounds with elemental compositions consistent with the expected values (C: 64.60%; H: 4.65%; S: 12.32%) .

The general synthetic pathway involves:

  • Preparation of 2-hydroxyphenyl-1,3-diketones

  • Reaction with appropriate aldehydes

  • Cyclization to form the chromone core structure

These synthetic methodologies provide access to libraries of structurally diverse compounds with potential applications in photochemistry and medicinal chemistry.

Analytical Characterization

Synthetic compounds with the formula C14H12O3S can be characterized using various spectroscopic techniques:

  • NMR spectroscopy reveals characteristic signals for aromatic protons (δ 7.0-8.0 ppm), methyl groups (δ 2.4-2.6 ppm), and exchangeable hydroxyl protons (δ 11.8-15.8 ppm)

  • Mass spectrometry typically shows molecular ion peaks at m/z 260, consistent with the molecular weight of C14H12O3S

  • Elemental analysis provides confirmation of composition with experimental values closely matching calculated percentages

These analytical approaches ensure proper identification and purity assessment of synthesized compounds, critical for subsequent application development.

Comparative Analysis of C14H12O3S Compounds

The diverse compounds sharing the molecular formula C14H12O3S demonstrate important structural and functional differences despite their identical elemental composition.

Structural Variability

The key difference between tiaprofenic acid and 2-(phenylsulfonyl)acetophenone lies in the arrangement of the sulfur atom within the molecular framework:

  • In tiaprofenic acid, the sulfur atom is incorporated into a thiophene heterocyclic ring

  • In 2-(phenylsulfonyl)acetophenone, the sulfur atom forms part of a sulfonyl group (-SO₂-) linking two carbon moieties

This structural divergence results in markedly different chemical reactivity, physical properties, and biological activities between these compounds.

Physical Property Comparison

The physical properties of these compounds reflect their structural differences:

PropertyTiaprofenic Acid2-(Phenylsulfonyl)acetophenone
AppearanceCrystalline solidWhite to colored powder/crystals
SolubilityPoorly soluble in water, soluble in organic solventsSoluble in benzene and other organic solvents
Primary functional groupsCarboxylic acid, ketone, thiopheneKetone, sulfonyl group
Typical applicationsPharmaceutical (NSAID)Organic synthesis intermediate

These differences highlight how the same molecular formula can generate compounds with substantially different applications based on the specific arrangement of atoms.

Research Applications and Future Directions

The compounds with formula C14H12O3S continue to be subjects of active research across multiple disciplines, with emerging applications in medicinal chemistry, materials science, and analytical chemistry.

Pharmaceutical Research

Derivatives and analogs of tiaprofenic acid represent an active area of investigation aimed at developing new anti-inflammatory agents with improved safety profiles. Structure-activity relationship studies focus on modifications that maintain or enhance therapeutic efficacy while reducing adverse effects associated with traditional NSAIDs.

Synthetic Methodology Development

The reactivity profiles of compounds like 2-(phenylsulfonyl)acetophenone make them valuable building blocks for developing new synthetic methodologies. Current research directions include:

  • Green chemistry approaches to synthesize C14H12O3S compounds under environmentally friendly conditions

  • Development of stereoselective synthetic routes to access single enantiomers

  • Application in multicomponent reactions to generate complex molecular architectures

These methodological advancements contribute to expanding the synthetic toolbox available to organic and medicinal chemists.

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